molecular formula C10H11BrO2 B1288795 3-(4-Bromophenyl)-2-methylpropanoic acid CAS No. 66735-01-1

3-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No. B1288795
Key on ui cas rn: 66735-01-1
M. Wt: 243.1 g/mol
InChI Key: KIXVFBKJEAPPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866568

Procedure details

A solution of sodium hydroxide (175 g) in water (800 ml) was added to a solution of diethyl (4-bromophenyl)methylmalonate (150 g) in ethanol (850 ml) and the mixture was heated under reflux for 9 hours. Volatile material was removed by evaporation and the residue was dissolved in a solution of sodium hydroxide (130 g) in water (250 ml). The solution was heated under reflux for 2.5 hours, filtered through a bed of diatomaceous earth and the filtrate was acidified with 6M sulphuric acid. The mixture was extracted with ether (4×500 ml) and the extracts were dried (MgSO4). The solution was concentrated and the residue was heated at 200° C. until evolution of carbon dioxide ceased. The residue was dissolved in 1M sodium hydroxide solution (500 ml) and the solution was acidified with 6M sulphuric acid. The mixture was extracted with ether (4×500 ml) and the extracts were dried (MgSO4). The solvent material was removed by evaporation to give 3-(4-bromophenyl)-2-methylpropionic acid (91 g), m.p. 72°-73° C.; 1H NMR (d6 -DMSO): 1.0 (d, 3 H), 2.05-2.15 (m, 2 H), 2.85-2.9 (m, 1 H), 7.1 (d, 2 H), 7.4 (d, 2 H).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]([C:17](OCC)=O)[C:12]([O:14]CC)=[O:13])=[CH:6][CH:5]=1>O.C(O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]([CH3:17])[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
O
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a solution of sodium hydroxide (130 g) in water (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered through a bed of diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1M sodium hydroxide solution (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent material was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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